molecular formula C17H19N5O3 B2438707 3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034281-44-0

3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2438707
CAS No.: 2034281-44-0
M. Wt: 341.371
InChI Key: AJHYPOPRUFLQQY-UHFFFAOYSA-N
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Description

3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The utility of enaminonitriles in heterocyclic synthesis is highlighted in research where enaminonitriles serve as key intermediates for synthesizing various pyrazole, pyridine, and pyrimidine derivatives. These compounds have been synthesized using different reactants, showcasing the versatility of enaminonitriles in creating a wide array of heterocyclic compounds with potential biological activities (Fadda et al., 2012).

Heterocyclic Compound Synthesis

The synthesis of novel pyridine and fused pyridine derivatives from specific carbonitriles demonstrates the compound's significance in developing new heterocycles. These synthetic pathways involve various chemical reactions, including condensation and cyclization, to yield compounds that could have pharmacological applications (Al-Issa, 2012).

Antimicrobial and Anticancer Activities

Research into the synthesis, characterization, and evaluation of new pyridines derived from carbonitriles has shown that these compounds exhibit significant antimicrobial and anticancer activities. These studies underscore the potential of such heterocyclic compounds in developing new therapeutic agents (Elewa et al., 2021).

Molecular Docking and Screening

The exploration of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives for their binding energies through molecular docking studies reveals the compound's potential interactions with biological targets. This research provides insights into the design of compounds with desired biological activities based on their molecular interactions (Flefel et al., 2018).

Antihypertensive Activity

The study of 4-heterocyclyloxy-2H-1-benzopyran derivatives as potassium channel activators presents a novel approach to synthesizing compounds with potential antihypertensive properties. This research signifies the application of heterocyclic chemistry in addressing cardiovascular diseases (Bergmann et al., 1990).

Properties

IUPAC Name

3-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-14(12(2)25-21-11)3-4-16(23)22-8-5-13(10-22)24-17-15(9-18)19-6-7-20-17/h6-7,13H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHYPOPRUFLQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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